
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol This compound features a cyclobutanecarboxamide core with an ethyl group and a pyrrolidin-3-yl substituent
Métodos De Preparación
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclobutanecarboxylic acid and pyrrolidine.
Formation of Amide Bond: The cyclobutanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2). The acid chloride is then reacted with pyrrolidine to form the amide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
n-Ethyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide cores but different substituents.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Ethylated Amides: Amides with ethyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of the cyclobutanecarboxamide core, pyrrolidine ring, and ethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-ethyl-N-pyrrolidin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-6-7-12-8-10)11(14)9-4-3-5-9/h9-10,12H,2-8H2,1H3 |
Clave InChI |
XIMQJFNHYGIYQG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCNC1)C(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
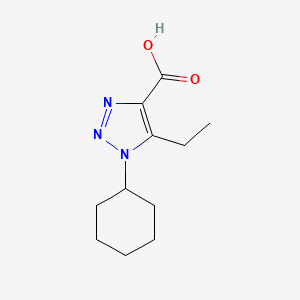
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
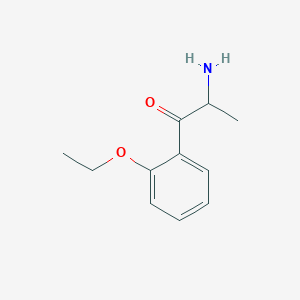
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
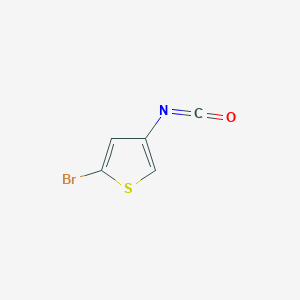
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)
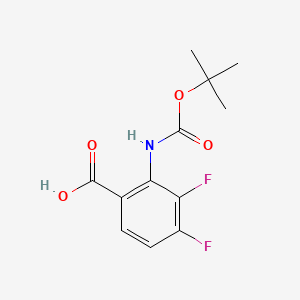
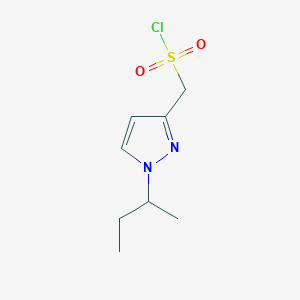
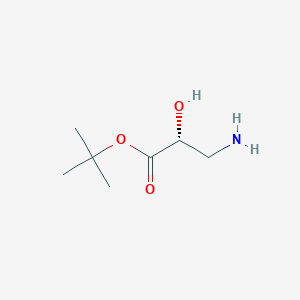
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)
